N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been found to target various proteins and enzymes in the body. For instance, some 1,3,4-oxadiazole derivatives have been reported to target NF-κB in hepatocellular carcinoma cells .
Mode of Action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, certain 1,3,4-oxadiazole derivatives have been found to inhibit the activation of NF-κB, leading to an antiproliferative effect in hepatocellular carcinoma cells .
Biochemical Pathways
The inhibition of NF-κB activation by these compounds can affect various biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Result of Action
The result of these compounds’ action can include effects at the molecular and cellular level. For instance, certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with thiophene derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core with diverse functionalities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOIAQFMZEYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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